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molecular formula C26H36N4O2 B8781837 1,5-Bis((2-(diethylamino)ethyl)amino)-9,10-anthracenedione CAS No. 1614-59-1

1,5-Bis((2-(diethylamino)ethyl)amino)-9,10-anthracenedione

Cat. No. B8781837
M. Wt: 436.6 g/mol
InChI Key: IKPZNOSJYRZOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05132327

Procedure details

A solution of 5.52 g (0.02 mol) of 1,5-dichloroanthracene-9,10-dione in 23.2 g (0.2 mol) of 2-(diethylamino)ethylamine is heated at reflux temperature for 4 hours. The mixture is cooled in an ice-bath and 100 ml concentrated hydrochloric acid is added with stirring. This acidic mixture is extracted with three aliquots of 200 ml of diethylether followed by three aliquots of 200 ml of chloroform. The aqueous layer is collected and made alkaline with sodium hydroxide solution, extracted into chloroform and evaporated in vacuo at 30° C. The oily residue is washed with water, dissolved in methanol and titrated with hydrogen chloride in dry diethyl ether to give a precipitate which is dried to yield 5.2 g of the title compound as the hydrochloride in the form of a dark red solid, m.p. 158.5°-159.5° C.; λmax (deionised water) (E/cm/M) 231 nm (34280), 516 nm (10690).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:19]([N:21]([CH2:25][CH3:26])[CH2:22][CH2:23][NH2:24])[CH3:20]>Cl>[CH2:19]([N:21]([CH2:25][CH3:26])[CH2:22][CH2:23][NH:24][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH:24][CH2:23][CH2:22][N:21]([CH2:25][CH3:26])[CH2:19][CH3:20])[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1)[CH3:20]

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
Name
Quantity
23.2 g
Type
reactant
Smiles
C(C)N(CCN)CC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
This acidic mixture is extracted with three aliquots of 200 ml of diethylether
CUSTOM
Type
CUSTOM
Details
The aqueous layer is collected
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo at 30° C
WASH
Type
WASH
Details
The oily residue is washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
CUSTOM
Type
CUSTOM
Details
to give a precipitate which
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCNC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)NCCN(CC)CC)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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